Diethyl 2-[(4-pyrimidinylamino)methylene]malonate
Overview
Description
Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is an organic compound with the molecular formula C12H15N3O4. This compound is known for its unique structure, which includes a pyrimidine ring attached to a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(4-pyrimidinylamino)methylene]malonate can be synthesized through a nucleophilic vinyl substitution reaction. This involves the reaction between diethyl ethoxymethylene malonate and 4-pyrimidinylamine. The reaction typically occurs in an alcoholic solvent such as ethanol, with the presence of a base like potassium hydroxide to facilitate the nucleophilic attack . The reaction is carried out at room temperature, making it a convenient method for synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-pyrimidinylamino)methylene]malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified by introducing different substituents.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Alkylation: The compound can undergo alkylation reactions at the malonate ester, introducing various alkyl groups.
Common Reagents and Conditions
Bases: Potassium hydroxide, sodium ethoxide
Solvents: Ethanol, methanol, dimethylformamide
Acids: Hydrochloric acid for hydrolysis reactions
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alkylated malonates.
Scientific Research Applications
Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of diethyl 2-[(4-pyrimidinylamino)methylene]malonate involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The malonate ester can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(2-pyrimidinylamino)methylene]malonate
- Diethyl 2-[(4-methyl-3-nitroanilino)methylene]malonate
- Diethyl 2-[(2-methyl-4-pyrimidinylamino)methylene]malonate
Uniqueness
Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
diethyl 2-[(pyrimidin-4-ylamino)methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIGBEOSMZBHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193124 | |
Record name | 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21025-63-8 | |
Record name | 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21025-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.